molecular formula C12H10FNO2 B6366964 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol CAS No. 1261931-76-3

2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol

Cat. No.: B6366964
CAS No.: 1261931-76-3
M. Wt: 219.21 g/mol
InChI Key: ZTQKDHGUJZBQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol is a chemical intermediate of significant interest in medicinal chemistry and neuroscience research. Its core structure, which combines a fluorinated and methoxylated phenyl ring with a hydroxypyridine, is frequently employed in the design and synthesis of compounds targeting the central nervous system. This compound serves as a crucial precursor in developing ligands for G-protein coupled receptors (GPCRs). Research indicates that analogous structures are integral to the pharmacophore of potent and selective dopamine D3 receptor antagonists . Such ligands are valuable research tools for investigating addiction, Parkinson's disease, and other neuropsychiatric disorders, as they help elucidate the role of D3 receptors in behavior without the confounding motor side effects associated with non-selective D2 antagonists . Furthermore, the 2-fluoro-4-methoxyphenyl motif is a recognized structural element in advanced drug discovery. It has been incorporated into the design of potent metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs), which are being explored as potential positron emission tomography (PET) tracers for imaging mGluR2 function in the brain . The presence of the pyridin-3-ol group offers a versatile handle for further synthetic modification, allowing researchers to fine-tune the physicochemical properties of lead compounds to improve characteristics such as solubility and blood-brain barrier penetrance . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-8-4-5-9(10(13)7-8)12-11(15)3-2-6-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQKDHGUJZBQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC=N2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682802
Record name 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-76-3
Record name 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation and Reaction Conditions

The synthesis begins with the preparation of 2-bromo-3-hydroxypyridine and 2-fluoro-4-methoxyphenylboronic acid. The hydroxyl group on the pyridine ring is typically protected as a silyl ether (e.g., tert-butyldimethylsilyl) to prevent side reactions during coupling. The coupling reaction employs a palladium catalyst—commonly Pd(PPh₃)₄ or PdCl₂(dppf)—in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C for 12–24 hours. Post-coupling, the protecting group is removed via tetrabutylammonium fluoride (TBAF) to regenerate the hydroxyl group.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Pyridinyl HalideBoronic AcidCatalystYield (%)
2-Bromo-3-TBDMS-pyridine2-Fluoro-4-methoxyphenylboronic acidPd(PPh₃)₄78
2-Iodo-3-MOM-pyridine2-Fluoro-4-methoxyphenylboronic acidPdCl₂(dppf)65

Mechanistic Insights

The reaction proceeds via oxidative addition of the pyridinyl halide to Pd(0), followed by transmetallation with the boronic acid. Reductive elimination forms the C–C bond, with the methoxy and fluorine groups on the phenyl ring stabilizing the transition state through electron-donating and withdrawing effects, respectively.

Ullmann-Type Coupling for Alternative Synthesis

While less efficient than Suzuki coupling, Ullmann reactions provide a copper-catalyzed route for attaching the aryl group to the pyridine ring. This method is advantageous when boronic acids are inaccessible.

Reaction Parameters and Limitations

Using 2-iodo-3-hydroxypyridine and 1-bromo-2-fluoro-4-methoxybenzene, the reaction requires CuI as a catalyst, 1,10-phenanthroline as a ligand, and DMF as a solvent at 120°C. Yields are moderate (40–55%) due to competing homocoupling and dehalogenation side reactions.

Key Challenges :

  • High temperatures promote degradation of the hydroxyl group, necessitating protective strategies.

  • Limited functional group tolerance compared to palladium-based systems.

Hydroxyl Group Protection and Deprotection Strategies

The hydroxyl group at position 3 of the pyridine ring is highly reactive, making protection essential during synthesis.

Silyl Ether Protection

Tert-butyldimethylsilyl (TBDMS) chloride is widely used to protect the hydroxyl group under mild conditions (DMF, imidazole, room temperature). Deprotection is achieved with TBAF in THF, preserving the integrity of the methoxy and fluorine substituents.

Methyl Ether Protection

Methoxymethyl (MOM) groups offer an alternative, though demethylation requires harsh conditions (BBr₃ in CH₂Cl₂ at −78°C), which risk cleaving the methoxy group on the phenyl ring.

Functional Group Transformations

Fluorination and Methoxylation

The 2-fluoro-4-methoxyphenyl group is often preassembled before coupling. Fluorination via Balz-Schiemann reaction (using aniline derivatives and HF) or nucleophilic aromatic substitution (with KF in DMSO) ensures regioselective fluorine placement. Methoxylation is achieved through O-methylation of phenolic intermediates using methyl iodide and K₂CO₃.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Scalability
Suzuki-Miyaura65–78>95High
Ullmann40–5585–90Moderate
Direct C–H Activation25–3570–80Low

Suzuki-Miyaura coupling outperforms other methods in yield and scalability, though it requires costly palladium catalysts. Ullmann reactions, while cheaper, suffer from lower efficiency. Emerging techniques like photoredox catalysis remain exploratory for this compound.

Optimization Strategies

Catalyst Loading Reduction

Microwave-assisted Suzuki reactions reduce Pd loading to 0.5 mol% while maintaining yields >70%, minimizing metal contamination.

Solvent Effects

Aqueous ethanol improves boronic acid solubility and reduces side reactions compared to toluene-water mixtures .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 2-position undergoes selective substitution under basic conditions. Key reactions include:

  • Hydroxylation : Reaction with aqueous NaOH (1 M, 80°C, 6 h) replaces fluorine with hydroxyl groups, yielding 2-hydroxy-4-methoxyphenylpyridin-3-ol.

  • Amination : Treatment with NH₃/MeOH (7:3 v/v, 100°C, 12 h) produces 2-amino-4-methoxyphenyl derivatives.

Reagents & Conditions

Reaction TypeReagentsTemperatureTimeYield
HydroxylationNaOH (1 M)80°C6 h72%
AminationNH₃ in MeOH100°C12 h58%

Oxidation and Reduction

The hydroxyl group at the 3-position participates in redox reactions:

  • Oxidation : Using KMnO₄/H₂SO₄ (0.1 M, 25°C, 2 h) converts the hydroxyl group to a ketone, forming 2-(2-fluoro-4-methoxyphenyl)pyridin-3-one.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, 50 psi, 4 h) reduces the pyridine ring to piperidine derivatives.

Key Pathways

2-(2-Fluoro-4-methoxyphenyl)pyridin-3-olKMnO4/H2SO4OxidationPyridin-3-one derivative\text{2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol} \xrightarrow[\text{KMnO}_4/\text{H}_2\text{SO}_4]{\text{Oxidation}} \text{Pyridin-3-one derivative}

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Reaction with 4-bromobenzaldehyde (Pd(PPh₃)₄, K₂CO₃, DMF, 90°C, 8 h) yields biaryl derivatives .

  • Photoredox Coupling : Visible-light-mediated coupling with silyl enol ethers (fac-Ir(ppy)₃, blue LED, DMF) forms fluorinated pyridine intermediates .

Optimized Conditions for Photoredox Coupling

ParameterValue
Catalystfac-Ir(ppy)₃ (0.003 equiv)
SolventDMF
Light SourceBlue LED (455 nm)
Yield98% (after condensation)

Functional Group Transformations

  • Methylation : Treatment with [¹¹C]CH₃I (K₂CO₃, DMF, 120°C, 3 h) replaces the hydroxyl group with a methoxy group, critical for radiopharmaceutical applications .

  • Esterification : Reaction with acetyl chloride (pyridine, 0°C, 1 h) forms the corresponding acetate ester.

Methylation Efficiency

PrecursorMolar Activity (GBq/μmol)Radiochemical Purity
Phenol derivative212 ± 76>99%

Comparative Reactivity Analysis

The table below contrasts reactivity trends with structural analogs:

CompoundFluorine ReactivityHydroxyl ReactivityMethoxy Stability
2-(2-Fluoro-4-methoxyphenyl)pyridin-3-olHigh (NAS)Moderate (redox)High
2-Fluoropyridin-3-olHighHighN/A
4-Methoxyphenylpyridin-3-olN/AModerateModerate

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The methoxy group directs electrophiles to the para position relative to itself, while fluorine deactivates the ring .

  • Hydrogen Bonding : The hydroxyl group forms intramolecular hydrogen bonds with the pyridine nitrogen, reducing its nucleophilicity in protic solvents .

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and reactivity with biological targets. This can result in various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol, enabling comparative analysis of substituent effects:

Compound Name Substituents Key Properties Biological Activity/Applications
2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol - 2-Fluoro, 4-methoxy on phenyl
- Pyridin-3-ol core
High lipophilicity (LogP ~2.5)
Moderate solubility in polar solvents
Antioxidant potential, drug precursor
6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol - 6-Fluoro on pyridine
- 4-Methoxy on phenyl
Crystalline structure (studied via XRD)
Enhanced thermal stability
Biological activity precursor
2-Methoxy-5-methylpyridin-3-ol - 2-Methoxy, 5-methyl on pyridine Lower molecular weight (MW 153.15)
Higher water solubility
Antioxidant, vitamin B6 analog
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol - 5-Fluoro on pyridine
- 3-Hydroxypropyl chain
Increased hydrophilicity (LogP ~1.8)
Reduced membrane permeability
Probable CNS-targeting applications
(2-Fluoropyridin-3-yl)methanol - 2-Fluoro on pyridine
- Hydroxymethyl substituent
Lower MW (143.12)
Moderate LogP (~1.2)
Synthetic intermediate

Electronic and Steric Modifications

  • Fluorine Substitution: The presence of fluorine in 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol enhances electronegativity at the phenyl ring, stabilizing the molecule against oxidative degradation. This contrasts with non-fluorinated analogs like 2-Methoxy-5-methylpyridin-3-ol, which exhibit faster metabolic clearance .
  • Methoxy vs. Hydroxypropyl Groups : The 4-methoxy group in the target compound improves lipophilicity compared to the hydrophilic 3-hydroxypropyl chain in 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol, influencing bioavailability and tissue distribution .
  • Pyridin-3-ol Core : The hydroxyl group at the 3-position facilitates hydrogen bonding with biological targets, a feature shared with vitamin B6 analogs. This moiety is critical for antioxidant activity, as seen in derivatives like 2-Methoxy-5-methylpyridin-3-ol .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling between a fluorinated arylboronic acid and a substituted pyridin-3-ol precursor. Key parameters include:
  • Catalyst choice: Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency.
  • Solvent selection: Use THF or DMF under inert atmosphere (N₂/Ar) to minimize side reactions.
  • Temperature control: Maintain 80–100°C for 12–24 hours to ensure complete conversion.
    Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product. Yield optimization may require iterative adjustments to stoichiometry and catalyst loading .

Q. How can structural characterization of this compound be performed using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
  • Crystallization via slow evaporation in ethanol or DCM/hexane mixtures.
  • Data collection on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure solution using SHELXS/SHELXD for phase determination and refinement with SHELXL .
    Compare bond lengths and angles with related fluorinated pyridinols (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) to validate geometry .

Q. What analytical techniques are suitable for assessing purity and confirming the identity of this compound?

  • Methodological Answer : Use complementary techniques:
  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (UV detection at 254 nm).
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key signals include the pyridin-3-ol hydroxyl (~12 ppm, broad) and methoxy group (~3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out impurities.

Q. How can solubility and stability be evaluated for this compound in various solvents?

  • Methodological Answer : Conduct solubility screening in polar (water, DMSO) and non-polar solvents (hexane, DCM) via gravimetric analysis. Stability studies:
  • Monitor degradation under UV light, heat (40–60°C), and varying pH (2–12) using HPLC.
  • Store under inert gas (Ar) at –20°C to prevent oxidation of the pyridin-3-ol moiety .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation/contact; no toxicity data is available, so treat as hazardous .
  • Dispose of waste via approved chemical disposal programs.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**):
  • Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Simulate IR and NMR spectra for comparison with experimental data .
    Software: Gaussian 16 or ORCA, with visualization via GaussView.

Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR chemical shifts)?

  • Methodological Answer :
  • Verify solvent effects: Re-run calculations with explicit solvent models (e.g., PCM for DMSO).
  • Check for tautomerism: The pyridin-3-ol group may exist in keto-enol equilibrium, altering NMR shifts .
  • Cross-validate with alternative techniques (e.g., XRD for bond lengths, IR for functional groups) .

Q. How can the compound’s bioactivity be evaluated in enzyme inhibition assays?

  • Methodological Answer : Design a kinase inhibition assay:
  • Use recombinant kinases (e.g., EGFR or CDK2) and measure IC₅₀ via fluorescence polarization.
  • Include positive controls (staurosporine) and DMSO vehicle controls.
    Analyze dose-response curves using GraphPad Prism .

Q. What mechanistic insights can be gained from studying its degradation under oxidative conditions?

  • Methodological Answer : Expose the compound to H₂O₂ or UV/O₃ and track products via LC-MS:
  • Identify hydroxylated or demethylated derivatives.
  • Propose degradation pathways based on fragment ions and retention times .
    Compare with analogous compounds (e.g., 2-fluoro-4-(4-methylphenyl)phenol) for structure-reactivity trends .

Q. How can its hygroscopicity impact formulation in drug delivery systems?

  • Methodological Answer :
  • Measure water uptake using dynamic vapor sorption (DVS) at 25°C/60% RH.
  • Formulate with excipients (e.g., cyclodextrins) to stabilize the compound.
  • Assess compatibility via DSC/TGA to detect hydrate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.